1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Description
1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are KCa3.1 and KCa2.3 channels in murine carotid endothelium . These channels play a crucial role in regulating the membrane potential and calcium signaling in various cell types, including vascular endothelial cells .
Mode of Action
The compound potentiates the activity of KCa3.1 and KCa2.3 channels . It stimulates these channels in vascular endothelial cells, leading to an increase in acetylcholine-induced endothelium-derived hyperpolarizing factor (EDHF) -mediated vasodilation .
Biochemical Pathways
The activation of KCa3.1 and KCa2.3 channels leads to hyperpolarization of the cell membrane, which in turn opens voltage-gated calcium channels. This results in an influx of calcium ions, triggering various downstream effects such as the release of nitric oxide and prostacyclin, both potent vasodilators .
Pharmacokinetics
Thiazoles, the class of compounds to which this molecule belongs, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The compound’s action on KCa3.1 and KCa2.3 channels leads to increased vasodilation, which can have various effects at the cellular level. For instance, it has been shown to reduce the proliferation of HCT-116 cells when added at a concentration of 5.3 μM . It also triggers apoptosis in these cells at the same concentration .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can greatly affect the biological outcomes .
Cellular Effects
1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have effects on various types of cells. For instance, it has been reported to trigger apoptosis in HCT-116 cells at a concentration of 5 μM . It also increases the percentage of cells in the G0/G1 phase in HCT-116 and HCT-8 cell lines at concentrations of 5 μM and 45 μM, respectively .
Molecular Mechanism
It has been reported to potentiate native KCa3.1 and KCa2.3 in murine carotid endothelium .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to reduce HCT-116 cells proliferation when added at time zero at a concentration of 5.3 μM .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-10-9-18-21(2)14(10)16(22)20-17-19-13-8-7-11-5-3-4-6-12(11)15(13)23-17/h3-9H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZNXPKAAKZYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.